Cas no 84434-42-4 (1,3-Benzenediamine,2-methyl-4-(2-phenyldiazenyl)-)

1,3-Benzenediamine,2-methyl-4-(2-phenyldiazenyl)- structure
84434-42-4 structure
Product Name:1,3-Benzenediamine,2-methyl-4-(2-phenyldiazenyl)-
CAS No:84434-42-4
MF:C13H14N4
MW:226.27706193924
CID:723038
PubChem ID:150084
Update Time:2025-04-19

1,3-Benzenediamine,2-methyl-4-(2-phenyldiazenyl)- Chemical and Physical Properties

Names and Identifiers

    • 1,3-Benzenediamine,2-methyl-4-(2-phenyldiazenyl)-
    • 2-methyl-4-phenyldiazenylbenzene-1,3-diamine
    • 2-methyl-6-(phenylazo)benzene-1,3-diamine
    • 1,3-BENZENEDIAMINE, 2-METHYL-4-(2-PHENYLDIAZENYL)-
    • ZU7G9M1FSJ
    • SCHEMBL11116581
    • CCRIS 3861
    • UNII-ZU7G9M1FSJ
    • DTXSID70868811
    • EINECS 282-841-5
    • NS00090866
    • 2-Methyl-4-(phenyldiazenyl)benzene-1,3-diamine
    • 2,4-Diamino-3-methylazobenzene
    • 84434-42-4
    • 1,3-Benzenediamine, 2-methyl-4-(phenylazo)-
    • m-Phenylenediamine, 2-methyl-4-(phenylazo)-
    • 2-methyl-4-[(E)-phenyldiazenyl]benzene-1,3-diamine
    • 2-Methyl-4-(phenylazo)-1,3-benzenediamine
    • Q27295888
    • 3'-methyl diamino azobenzene
    • Inchi: 1S/C13H14N4/c1-9-11(14)7-8-12(13(9)15)17-16-10-5-3-2-4-6-10/h2-8H,14-15H2,1H3/b17-16+
    • InChI Key: CAGBLWRDOQVQDD-WUKNDPDISA-N
    • SMILES: NC1C(=CC=C(C=1C)N)/N=N/C1C=CC=CC=1

Computed Properties

  • Exact Mass: 226.122
  • Monoisotopic Mass: 226.122
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 260
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 76.8Ų

Experimental Properties

  • Density: 1.1761 (rough estimate)
  • Boiling Point: 357.89°C (rough estimate)
  • Flash Point: 224.4°C
  • Refractive Index: 1.5890 (estimate)

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